molecular formula C22H20N2O2 B378882 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole CAS No. 612047-08-2

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B378882
CAS No.: 612047-08-2
M. Wt: 344.4g/mol
InChI Key: PXPUUPDZKHCVCS-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is a synthetic benzimidazole derivative investigated primarily for its role as a potent and selective kinase inhibitor. Research indicates it targets Janus Kinase 2 (JAK2) and other kinases within the JAK/STAT signaling pathway, a critical cascade for cytokine-mediated communication in cells. This mechanism makes it a valuable pharmacological tool compound for studying autoimmune diseases, hematological malignancies, and inflammatory processes in cellular and animal models. The compound's structure, featuring two phenoxy-containing side chains, is optimized for high-affinity binding to the ATP-binding site of its target kinases. Its research applications extend to the exploration of cell proliferation, apoptosis, and signal transduction inhibition. As a Tyrphostin AG 490 analog , it has been utilized to elucidate the functional consequences of disrupting JAK2-dependent signaling, providing insights for potential therapeutic development. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-phenoxyethyl)-2-(phenoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-3-9-18(10-4-1)25-16-15-24-21-14-8-7-13-20(21)23-22(24)17-26-19-11-5-2-6-12-19/h1-14H,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPUUPDZKHCVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation-Cyclization Approach

A widely adopted method involves sequential alkylation of o-phenylenediamine followed by cyclization:

  • N-Alkylation :

    • o-Phenylenediamine reacts with 2-phenoxyethyl bromide in acetonitrile at 80–85°C using potassium carbonate as a base, yielding N-(2-phenoxyethyl)-o-phenylenediamine.

    • Conditions : Molar ratio 1:1.4 (o-phenylenediamine:alkylating agent), 12–24 hours.

  • Cyclization with Phenoxyacetic Acid :

    • The intermediate reacts with phenoxyacetic acid in polyphosphoric acid (PPA) under microwave irradiation (150 W, 5–10 minutes).

    • Yield : 76–85%.

One-Pot Solvent-Free Synthesis

A green chemistry approach avoids toxic solvents:

  • Procedure : o-Phenylenediamine, phenoxyacetaldehyde, and ammonium chloride are ground in a mortar, heated at 140°C for 1–2 hours.

  • Advantages : Atom economy >90%, no column chromatography required.

  • Yield : 70–78%.

Microwave-Assisted Synthesis

Erbium Triflate-Catalyzed Method

Microwave irradiation significantly reduces reaction time:

  • Catalyst : Er(OTf)₃ (1 mol%).

  • Conditions : 60°C, 5 minutes, solvent-free.

  • Substrates : o-Phenylenediamine, 2-phenoxyethyl chloride, and phenoxyacetaldehyde.

  • Yield : 91–99%.

Oxidative Cyclization with Na₂S₂O₅

  • Procedure : o-Phenylenediamine, phenoxyethanol, and sodium metabisulfite in ethanol under microwave (300 W, 10 minutes).

  • Yield : 82%.

Stobbe Condensation and Cyclization

Patent-Based Protocol (WO2015005615A1)

This industrial-scale method ensures high purity:

  • Stobbe Condensation :

    • React diethyl succinate with phenoxyacetone in methanol using potassium tert-butoxide (50–55°C, 6 hours).

  • Cyclization :

    • Intermediate reacts with ammonium acetate in acetonitrile (80–85°C, 4 hours).

  • Overall Yield : 77%.

N-Alkylation of Pre-Formed Benzimidazole Core

Stepwise Alkylation

  • Synthesis of 2-(Phenoxymethyl)-1H-benzimidazole :

    • o-Phenylenediamine and phenoxyacetic acid in HCl (reflux, 6 hours).

    • Yield : 76%.

  • N-Alkylation with 2-Phenoxyethyl Bromide :

    • 2-(Phenoxymethyl)-1H-benzimidazole, 2-phenoxyethyl bromide, and K₂CO₃ in DMF (100°C, 12 hours).

    • Yield : 68%.

Comparative Analysis of Methods

MethodConditionsYieldScalabilityKey AdvantageReference
Two-Step AlkylationAcetonitrile, 80°C, 24 hours77%IndustrialHigh purity
Solvent-Free Grinding140°C, 2 hours, no solvent78%Lab-scaleEco-friendly
Microwave (Er(OTf)₃)60°C, 5 minutes, solvent-free99%Lab-scaleRapid synthesis
N-Alkylation of CoreDMF, 100°C, 12 hours68%ModerateFlexible substituent tuning

Challenges and Optimization Strategies

Regioselectivity in Alkylation

  • Issue : Competing alkylation at N1 vs. N3 positions.

  • Solution : Use bulky bases (e.g., DBU) to favor N1 selectivity.

Purification Difficulties

  • Issue : Co-elution of by-products in column chromatography.

  • Solution : Recrystallization from ethanol/water (1:2 v/v) .

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors. The phenoxy groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzimidazole derivatives vary significantly in bioactivity based on substituent type and position. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties Reference
1-(2-Phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole N1: 2-phenoxyethyl; C2: phenoxymethyl Dual phenoxy groups enhance lipophilicity; potential broad-spectrum activity N/A
2-(4-Methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2b) N1: morpholine-ethyl; C2: 4-methoxyphenyl 16-fold greater antibacterial activity vs. Pseudomonas aeruginosa (MIC₅₀: 0.0156 µg/mL)
2-((2-Phenoxyethyl)thio)-1H-benzimidazole C2: (2-phenoxyethyl)thio Antiandrogen activity; inhibits enzalutamide-resistant prostate cancer cell lines
2-(4-Chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2c) N1: morpholine-ethyl; C2: 4-chlorophenyl Moderate antibacterial activity; higher melting point (133.3–134.0°C)
2-(4-Hydroxy-phenyl)-1H-benzimidazole C2: 4-hydroxyphenyl Antifungal activity against Candida albicans; lower synthetic yield

Key Observations :

  • Substituent Electronic Effects : Electron-donating groups (e.g., methoxy in 2b) enhance antibacterial activity, while electron-withdrawing groups (e.g., chloro in 2c) improve thermal stability .
  • Morpholine vs. Phenoxyethyl: Morpholine-containing derivatives (e.g., 2b, 2c) exhibit stronger antibacterial activity, whereas phenoxyethyl-thio derivatives (e.g., ) target androgen receptor signaling.
Antimicrobial Activity
  • This compound analogs: 2-Substituted phenoxymethyl benzimidazoles (e.g., R1X1-4-R8X1-4) show broad antifungal activity (MIC: 1–4 µg/mL against Candida albicans) but variable antibacterial efficacy (e.g., resistance in Staphylococcus aureus) .
  • Morpholine Derivatives: Compound 2b demonstrates exceptional activity against Pseudomonas aeruginosa (MIC₅₀: 0.0156 µg/mL), attributed to methoxy-enhanced membrane permeability .
Anticancer and Antiandrogen Activity
  • 2-((2-Phenoxyethyl)thio)-1H-benzimidazole: Inhibits androgen receptor BF3 site, with IC₅₀ values <10 µM in enzalutamide-resistant prostate cancer models .
  • Benzylvanillin Conjugates : 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2MP) shows enhanced DNA binding and antileukemic activity compared to parent compounds .
Physicochemical Properties
  • Melting Points: Morpholine derivatives (e.g., 2b: 132.7–133.9°C) generally have higher melting points than phenoxymethyl analogs due to hydrogen-bonding capacity of morpholine .

Biological Activity

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of the compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Benzimidazole derivatives have shown promising anticancer properties. Studies indicate that compounds with the benzimidazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, a series of benzimidazole derivatives were tested against several human cancer cell lines (MCF-7, HepG2, A549) with significant cytotoxic effects observed in certain derivatives .

Table 1: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

This table illustrates the effectiveness of selected benzimidazole derivatives compared to sorafenib, a standard anticancer drug.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. Compounds have demonstrated activity against various Gram-positive and Gram-negative bacteria. For example, a study reported that compounds bearing electron-donating groups exhibited enhanced antibacterial activity against E. coli and S. aureus when compared to standard antibiotics like gentamicin .

Table 2: Antibacterial Activity of Benzimidazole Derivatives

CompoundBacteriaZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus18
GentamicinE. coli30

This table summarizes the antibacterial activity of selected compounds.

Anti-inflammatory Activity

Benzimidazole derivatives also exhibit anti-inflammatory properties. Research has shown that certain compounds can inhibit histamine release from mast cells and suppress inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. Key factors include:

  • Substituents on the Benzimidazole Ring : The presence of electron-donating groups enhances activity.
  • Hydrophobic Units : These contribute to the overall potency against various biological targets.
  • Functional Groups : Specific groups can modulate solubility and bioavailability, affecting therapeutic efficacy .

Case Study 1: Anticancer Evaluation

In a recent study, a novel series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines using MTS cytotoxicity assays. The results indicated that certain derivatives significantly inhibited cell proliferation, particularly those with halogen substituents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antibacterial effects of synthesized benzimidazoles against clinical isolates of E. coli and S. aureus. The study employed disc diffusion methods to assess the efficacy of these compounds, revealing that some exhibited comparable activity to established antibiotics .

Q & A

Q. How do researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial design, identify optimal conditions (e.g., solvent polarity, catalyst loading). In , ethanol/water (1:1) with 10% NaOH increased yields to >75% by minimizing side reactions .

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